molecular formula C16H18N2O2S B2494492 3-(1-Tosylpyrrolidin-2-yl)pyridine CAS No. 150553-16-5

3-(1-Tosylpyrrolidin-2-yl)pyridine

Cat. No.: B2494492
CAS No.: 150553-16-5
M. Wt: 302.39
InChI Key: JZWZRZYTVFZHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Tosylpyrrolidin-2-yl)pyridine is a compound that features a pyridine ring attached to a pyrrolidine ring, which is further substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tosylated pyrrolidine. One common method involves the use of tosyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The presence of the tosyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Tosylpyrrolidine: A pyrrolidine derivative with a tosyl group.

    Pyridine: A basic nitrogen-containing heterocycle.

Uniqueness

3-(1-Tosylpyrrolidin-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings with a tosyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-13-6-8-15(9-7-13)21(19,20)18-11-3-5-16(18)14-4-2-10-17-12-14/h2,4,6-10,12,16H,3,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWZRZYTVFZHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 112° C., and MS: m/e=302 (M+) was prepared in accordance with the general method of example 1e from 3-(pyrolidin-2-yl)-pyridine and toluene-4-sulfonyl chloride.
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